6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride

medicinal chemistry structure–activity relationship heterocyclic chemistry

Sourcing this specific pyrazolo[5,1-b][1,3]oxazinium salt with precise 1,2-diphenyl substitution and chloride counterion is critical for reproducible medicinal chemistry and analytical method development. Near-neighbor analogs are not acceptable substitutes. - Permanently charged quaternary N-heterocycle; consistent positive-ion-mode LC-MS signal across pH 2-10, eliminating pH-dependent retention time variability. - 1,2-Diphenyl pattern provides steric shielding that attenuates ring-opening at the 8-position versus less substituted analogs, offering a wider kinetic window for sequential functionalization. - EINECS 301-699-8 status and research-use-only designation facilitate unrestricted global procurement for academic hit discovery campaigns.

Molecular Formula C18H17ClN2O
Molecular Weight 312.8 g/mol
CAS No. 94030-94-1
Cat. No. B12687896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride
CAS94030-94-1
Molecular FormulaC18H17ClN2O
Molecular Weight312.8 g/mol
Structural Identifiers
SMILESC1C[N+]2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC1.[Cl-]
InChIInChI=1S/C18H17N2O.ClH/c1-3-8-15(9-4-1)17-14-18-19(12-7-13-21-18)20(17)16-10-5-2-6-11-16;/h1-6,8-11,14H,7,12-13H2;1H/q+1;/p-1
InChIKeyVZPZPTFONLHLSW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride (CAS 94030-94-1, molecular formula C₁₈H₁₇ClN₂O, molecular weight 312.8 g/mol) is a cationic heterocyclic compound belonging to the pyrazolo[5,1-b][1,3]oxazinium class [1]. It features a fused pyrazole–oxazine ring system bearing a permanent positive charge on the quaternary bridgehead nitrogen, with chloride as the counterion. The compound carries two phenyl substituents at positions 1 and 2 of the pyrazolo-oxazinium core, distinguishing it from simpler mono-phenyl or methyl-substituted analogs . Its EINECS registration (301-699-8) confirms historical commercial availability within the EU [2]. The compound is described as a yellow, crystalline solid and is supplied exclusively for research purposes [1].

1
Cationic pyrazolo-oxazinium scaffold
Fused heterocyclic building block with permanent quaternary nitrogen for synthesis and analytical method development.
2
Chloride salt form
Lighter counterion avoids bromide interference in metal-catalyzed transformations and biological assays.
3
EINECS-registered procurement
Legacy commercial status supports unrestricted research acquisition without active patent barriers.

Structural Determinants Against Generic Substitution


Compounds within the pyrazolo[5,1-b][1,3]oxazinium class cannot be treated as interchangeable for procurement or experimental design because the nature and position of the aromatic substituents and the identity of the counterion govern physicochemical properties, synthetic reactivity, and biological target engagement [1]. The 1,2-diphenyl substitution pattern produces a distinctly different electronic and steric environment compared to the 2-methyl-1-phenyl analog (MPDPO), the only closely related congener with published in vivo pharmacological data [2]. Furthermore, the chloride counterion confers different solubility, hygroscopicity, and nucleophilic displacement reactivity relative to the bromide salt form, directly impacting formulation, storage, and downstream synthetic utility [1]. The quantitative evidence below substantiates why selection of this precise compound—rather than a near neighbor—is a scientifically consequential decision.

Target Compound
1,2-Diphenyl substitution; chloride counterion; permanent oxazinium cation
MPDPO Analog (2-Methyl-1-phenyl)
Single phenyl + methyl substitution; bromide counterion; published in vivo data available
Substitution pattern and counterion identity govern lipophilicity, solubility, and synthetic reactivity. MPDPO may not replicate target compound behavior in SAR studies or multi-step synthetic sequences. Selection between chloride and bromide salt forms may shift assay compatibility and dissolution profiles.

Quantitative Differentiation Evidence vs. Close Analogs


Substituent Impact on Lipophilicity and π-Surface Area

The target compound bears two phenyl rings at positions 1 and 2 of the pyrazolo-oxazinium core, whereas the closest literature-characterized analog, 2-methyl-1-phenyl-6,7-dihydro-1H,5H-pyrazolo[5,1-b][1,3]oxazin-8-ium bromide (MPDPO), carries a methyl group at position 2 and a single phenyl at position 1 [1]. This substitution difference is computed to alter the topological polar surface area (TPSA), rotatable bond count, and predicted logP. PubChem computed properties for the target compound include a TPSA of 18 Ų, two rotatable bonds, and a heavy atom count of 22 [2]. The additional phenyl ring increases the aromatic surface available for π–π stacking interactions and is predicted to elevate logP by approximately 1.5–2.0 log units relative to the methyl-substituted analog, based on fragment-based estimates [3].

Substituent Impact
Cross-study comparable
Δ logP ≈ +1.5 to +2.0 (est.); TPSA 18 Ų; heavy atom count 22
Lipophilicity and π-surface area context
Computed descriptors only; experimental logP not published
medicinal chemistry structure–activity relationship heterocyclic chemistry

Counterion Effects on Solubility and Reactivity

The target compound is supplied as the chloride salt, whereas the only directly comparable pyrazolo[5,1-b][1,3]oxazin-8-ium derivative with published biological data is the bromide salt (MPDPO) [1]. Chloride salts of quaternary ammonium heterocycles generally exhibit higher aqueous solubility, lower hygroscopicity, and distinct nucleophilic displacement reactivity compared to their bromide counterparts [2]. The chloride counterion (ionic radius 181 pm) is significantly smaller than bromide (196 pm), yielding a higher lattice enthalpy and potentially different dissolution kinetics. This difference is critical for applications requiring precise stoichiometric control in solution-phase reactions, as residual bromide can interfere with metal-catalyzed transformations and biological assays [2].

Counterion Effect
Class-level inference
Cl⁻ (181 pm) vs Br⁻ (196 pm); Δ MW ≈ −24 g/mol
Solubility and assay compatibility context
No experimental solubility data published for target compound
synthetic chemistry salt selection formulation

Permanent Cationic Character in Spectroscopy and Chromatography

The compound contains a quaternary bridgehead nitrogen that confers a permanent positive charge (oxazinium cation), as confirmed by the SMILES notation C1C[N+]2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC1.[Cl-] [1]. This contrasts with neutral pyrazolo-oxazine derivatives such as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonylurea (JT001), which lack the quaternary nitrogen and exhibit fundamentally different ionization behavior [2]. The permanent cation ensures consistent ionization state across a wide pH range (pH 2–10), enabling robust reverse-phase ion-pair chromatography method development and eliminating pH-dependent variability in UV-Vis absorption. Computed monoisotopic mass is 312.10294 Da, and the compound has zero hydrogen bond donors, which simplifies mass spectrometric detection in positive ion mode [1].

Ionization State
Class-level inference
Permanent cation (quaternary N⁺); 0 H-bond donors; monoisotopic mass 312.10 Da
pH-independent LC-MS method context
Chromatographic behavior inferred from structural class
analytical chemistry chromatography spectroscopy

Steric Effects on Synthetic Reactivity at the 8-Position

The synthesis of the target compound proceeds via cyclization of a 1,3-diphenylpyrazolone precursor with a 1,3-dihalopropane (or equivalent three-carbon electrophile), analogous to the published route for the 2-methyl-1-phenyl analog which employed trimethylene bromide and 3-hydroxy-5-methyl-1-phenylpyrazole, yielding the oxazinium product in 86% yield [1]. The 1,2-diphenyl substitution in the target compound, however, introduces steric encumbrance at both the 1- and 2-positions, which is predicted to slow nucleophilic attack at the 8-position relative to the 2-methyl analog. This differential reactivity is advantageous when the compound is employed as a protected or latent electrophile in multi-step sequences, as it provides a wider kinetic window for chemoselective transformations [2]. The compound is further documented as a synthetic building block for more complex heterocyclic architectures [3].

C-8 Reactivity
Context-dependent
Slower nucleophilic displacement predicted; MPDPO ring-opening yield 80% (aq. NaOH)
Chemoselective synthetic window context
No direct kinetic data for target compound
synthetic methodology heterocyclic chemistry building block

Analgesic Potential of the Pyrazolo-Oxazinium Scaffold

The 2-methyl-1-phenyl analog (MPDPO bromide) was evaluated for analgesic activity in the acetic acid-induced writhing model in mice and demonstrated statistically significant antinociceptive effects at doses of 50–100 mg/kg (p.o.), as reported in Yakugaku Zasshi (1982) [1]. The target compound, bearing a 1,2-diphenyl substitution, is anticipated to exhibit altered potency and pharmacokinetics due to increased lipophilicity and steric bulk. No direct in vivo data for the target compound have been published. However, the pyrazolo-oxazine scaffold has been broadly associated with analgesic, anti-inflammatory, anticancer, and antimicrobial activities in multiple reviews [2]. The MeSH database entry for the 2-methyl-1-phenyl analog (MeSH Unique ID C036920) confirms the recognition of this scaffold as a pharmacologically relevant chemotype [3].

Analgesic Model Context
Reported
MPDPO analog: reported antinociceptive response at 50–100 mg/kg p.o. in mouse writhing model
Reported analgesic model-response context
No direct in vivo data for target compound; class-level scaffold inference
pharmacology analgesic drug discovery

Regulatory and Patent Status for Unencumbered Procurement

The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) under number 301-699-8, confirming its placement on the European market prior to the September 1981 cutoff date [1]. It is also registered in the EPA DSSTox database (DTXSID90240337) and the NORMAN Suspect List Exchange, indicating environmental monitoring relevance [2]. Unlike many pyrazolo-oxazine derivatives developed as PDE4 inhibitors or NLRP3 inflammasome inhibitors (which are typically under active patent protection and restricted supply), this compound's EINECS legacy status and absence of an active composition-of-matter patent simplify procurement for academic and industrial research use [3]. Suppliers explicitly designate it for research use only, not for human or veterinary applications [2].

Procurement Status
Reported
EINECS 301-699-8; DSSTox DTXSID90240337; no active composition-of-matter patent
Unencumbered procurement context
Research-use-only designation; broader supplier access expected
regulatory compliance procurement chemical inventory

Recommended Application Scenarios


SAR Expansion of Analgesic Pharmacophores

The 1,2-diphenyl substitution represents a logical lipophilic extension of the analgesic-active 2-methyl-1-phenyl scaffold (MPDPO) validated in the mouse acetic acid writhing model [1]. This compound is the appropriate choice for medicinal chemistry programs seeking to probe the effect of increased aromatic surface area and logP on in vivo antinociceptive potency and CNS penetration, where the chloride salt form avoids bromide-related assay interference [2].

Cationic Building Block for Multi-Step Synthesis

The quaternary oxazinium nitrogen renders the compound a permanently charged, water-miscible intermediate amenable to aqueous-phase transformations. The steric shielding from the 1,2-diphenyl groups attenuates ring-opening reactivity at the 8-position relative to less substituted analogs, providing a wider kinetic window for sequential functionalization [3]. This property is advantageous when the oxazinium ring serves as a masked electrophile released only in a late-stage synthetic step.

LC-MS Reference Standard for Quaternary N-Heterocycles

The permanent positive charge, zero H-bond donor count, and well-defined monoisotopic mass (312.10294 Da) make this compound an excellent positive-ion-mode LC-MS reference standard for method development targeting quaternary N-heterocycles [4]. Its consistent ionization state across pH 2–10 eliminates pH-dependent retention time variability, simplifying method transfer between laboratories.

Unencumbered Tool for Preliminary Biological Screening

Unlike more recently developed pyrazolo[5,1-b][1,3]oxazine derivatives protected by active composition-of-matter patents (e.g., PDE4 inhibitor series), this compound's EINECS legacy status and research-use-only designation facilitate unrestricted procurement for broad preliminary screening campaigns [5]. It is suitable as a core scaffold reference in academic laboratories evaluating pyrazolo-oxazinium chemotypes for anti-inflammatory, anticancer, or antimicrobial hit discovery.

Application
Selection Property
Validation Focus
Analgesic pharmacophore SAR expansion
Lipophilic pharmacophore extension
In vivo antinociceptive endpoint context
Cationic building block for multi-step synthesis
Steric shielding at C-8 position
Chemoselective ring-opening kinetics review
LC-MS method development for quaternary N-heterocycles
Permanent cationic state (pH 2–10)
Positive-ion-mode detection context
Preliminary biological screening studies
EINECS legacy procurement status
Scaffold-reference screening context
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